2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-14-4-2-3-13-16-12(9-17(13)14)10-5-7-11(15)8-6-10/h2-9H,1H3 |
InChI Key |
NPZDTXKRFKFTNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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